Fmoc-PEG24-NHS ester
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Overview
Description
Fmoc-PEG24-NHS ester is a polyethylene glycol (PEG) linker that contains an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the conjugation of various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG24-NHS ester typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc group under basic conditions.
PEGylation: The PEG chain is attached to the Fmoc-protected amine.
NHS Ester Formation: The NHS ester is formed by reacting the PEGylated compound with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Purification: The product is purified using techniques such as column chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG24-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine
Common Reagents and Conditions
Reagents: NHS, DCC, primary amines, and bases such as piperidine.
Conditions: Reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature
Major Products
Amide Bonds: Formed by the reaction of the NHS ester with primary amines.
Free Amine: Obtained by deprotecting the Fmoc group
Scientific Research Applications
Fmoc-PEG24-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins, peptides, and oligonucleotides.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes .
Mechanism of Action
The mechanism of action of Fmoc-PEG24-NHS ester involves:
Conjugation: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection: The Fmoc group is removed under basic conditions to expose the free amine, which can then participate in further conjugation reactions
Comparison with Similar Compounds
Similar Compounds
- Fmoc-PEG-NHS ester
- Fmoc-PEG-CH2CO2-NHS
- Fmoc-NMe-PEG-NHS ester
- Fmoc-aminooxy-PEG-NHS ester
Uniqueness
Fmoc-PEG24-NHS ester is unique due to its long PEG chain (24 units), which provides enhanced solubility and flexibility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H116N2O30/c73-67-9-10-68(74)72(67)102-69(75)11-13-77-15-17-79-19-21-81-23-25-83-27-29-85-31-33-87-35-37-89-39-41-91-43-45-93-47-49-95-51-53-97-55-57-99-59-60-100-58-56-98-54-52-96-50-48-94-46-44-92-42-40-90-38-36-88-34-32-86-30-28-84-26-24-82-22-20-80-18-16-78-14-12-71-70(76)101-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,71,76) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZHVQKYLUGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H116N2O30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1465.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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